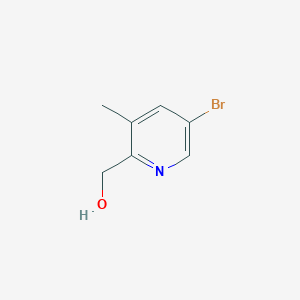

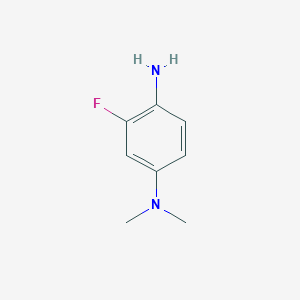

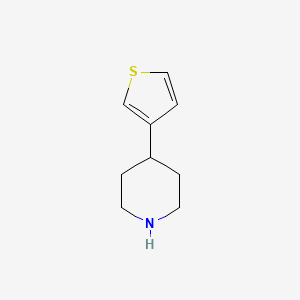

4-(Thiophen-3-yl)piperidine

Overview

Description

Piperidine derivatives, particularly those with a thiophene moiety, have been the subject of extensive research due to their potential therapeutic applications. These compounds have been synthesized and evaluated for various biological activities, including their role as opioid receptor agonists or antagonists, serotonin receptor antagonists, and their antiproliferative effects against cancer cell lines . The structural diversity of these compounds allows for a wide range of interactions with biological targets, making them valuable in drug discovery and development.

Scientific Research Applications

Anticancer Properties

- Antiproliferative Activities : 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, which are structurally related to 4-(Thiophen-3-yl)piperidine, have been synthesized and studied for their antiproliferative properties against various human cancer cell lines. Compounds in this class exhibited significant growth inhibition, suggesting potential as anticancer agents (Harishkumar, Nd, & Sm, 2018).

- Activity Against Specific Cancer Cells : Derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, structurally similar to 4-(Thiophen-3-yl)piperidine, have been synthesized and shown to possess anticancer activity, particularly against specific cancer cell lines like Raji and HL60 (Inceler, Yılmaz, & Baytas, 2013).

Spectroscopic and Structural Analysis

- Spectroscopic Studies : Piperidine derivatives containing thiophene have been analyzed using various spectroscopic methods (UV–Vis, FT-IR, NMR), providing insights into their molecular structures and properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Doss et al., 2017).

Nonlinear Optics and Quantum Chemistry

- Potential in Nonlinear Optics : A study on 3,5-diethyl -2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate showed significant potential in nonlinear optics. Calculations of polarizability and first hyperpolarizability highlight its potential applications in this field (Doss et al., 2017).

- Quantum Chemical Insights : The same compound also provided quantum chemical insights such as the total and partial density of states and the HOMO–LUMO energy gap, which are critical for understanding the electronic properties of molecular systems (Doss et al., 2017).

Crystallographic Studies

- Structural Analysis through Crystallography : The crystal structures of various thiophene/phenyl-piperidine hybrid chalcones, similar in structure to 4-(Thiophen-3-yl)piperidine, have been determined, providing insights into their molecular conformations and potential interactions (Parvez et al., 2014).

Potential in Drug Discovery

- Inhibitory Effects on Bacterial Persisters : A compound closely related to 4-(Thiophen-3-yl)piperidine was found to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This highlights the potential of such compounds in developing new strategies for tackling antibiotic resistance (Kim et al., 2011).

Application in Fluorescent Dyes

- Usage in Dyeing Polyester Fibers : 4-(Coumarin-3-yl)thiophenes, which can be structurally related to 4-(Thiophen-3-yl)piperidine, have been synthesized and applied to polyester fibers as fluorescent disperse dyes. Their fluorescence and dyeing properties were studied, indicating potential applications in material sciences and textile industries (Sabnis, Kazemi, & Rangnekar, 1992).

Enzyme Inhibitory Activity

- Potential in Enzyme Inhibition : Thiophene-based compounds, closely related to 4-(Thiophen-3-yl)piperidine, have been designed and evaluated for their enzyme inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests their potential use in the development of enzyme inhibitors for therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).

Future Directions

properties

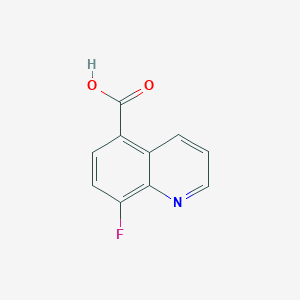

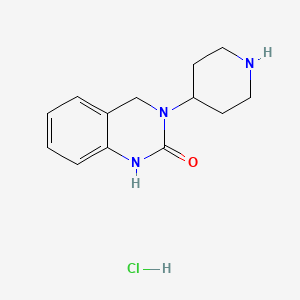

IUPAC Name |

4-thiophen-3-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-4-10-5-2-8(1)9-3-6-11-7-9/h3,6-8,10H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOGEYCNOXECIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313559 | |

| Record name | 4-(3-Thienyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thiophen-3-yl)piperidine | |

CAS RN |

291289-51-5 | |

| Record name | 4-(3-Thienyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=291289-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Thienyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(thiophen-3-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.